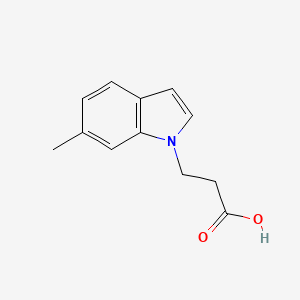

3-(6-methyl-1H-indol-1-yl)propanoic acid

Description

3-(6-Methyl-1H-indol-1-yl)propanoic acid is an indole derivative characterized by a methyl group at the 6-position of the indole ring and a propanoic acid side chain. The indole scaffold is a privileged structure in medicinal chemistry, known for its versatility in drug design due to its planar aromatic system and hydrogen-bonding capabilities . Its molecular formula is C₁₂H₁₃NO₂, with a molecular weight of 205.24 g/mol (calculated).

Properties

IUPAC Name |

3-(6-methylindol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9-2-3-10-4-6-13(11(10)8-9)7-5-12(14)15/h2-4,6,8H,5,7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNVRLSVCVFGER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CN2CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methyl-1H-indol-1-yl)propanoic acid typically involves the construction of the indole ring followed by functionalization at the desired positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride. The propanoic acid chain can be attached through a Grignard reaction with ethyl magnesium bromide followed by oxidation to form the carboxylic acid.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pH, and reaction time. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(6-methyl-1H-indol-1-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitro groups under acidic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

3-(6-methyl-1H-indol-1-yl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(6-methyl-1H-indol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The compound may exert its effects through binding to DNA, proteins, or other biomolecules, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and type of substituents on the indole ring significantly influence physicochemical and biological properties:

Methyl-Substituted Analogs

- 3-(3-Methyl-1H-indol-1-yl)propanoic Acid (): Methyl at position 3 alters electronic distribution, increasing electron density at the indole nitrogen. Molecular weight: 203.24 g/mol.

- 3-(1-Methyl-1H-indol-3-yl)propanoic Acid (): N-methylation at position 1 reduces hydrogen-bonding capacity, decreasing solubility. Molecular weight: 203.24 g/mol. The methyl group here may hinder metabolic deactivation, enhancing bioavailability .

Halogen-Substituted Analogs

- 3-(6-Chloro-1H-indol-3-yl)propanoic Acid (): Chlorine at position 6 introduces electronegativity, enhancing binding to electron-deficient targets. Molecular weight: 225.66 g/mol. Increased metabolic stability but higher risk of toxicity compared to methyl .

Functional Group Modifications

Amino Acid Derivatives

- 2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic Acid (): Methoxy group at position 6 enhances water solubility (logP reduced vs. methyl). Molecular weight: 234.25 g/mol. The amino acid backbone allows for zwitterionic behavior, improving solubility but limiting blood-brain barrier penetration .

- 2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic Acid (): Hydroxy group increases polarity, making it suitable for aqueous environments. Molecular weight: 220.23 g/mol. Prone to oxidation, requiring stabilization in formulations .

Amide and Sulfonamide Derivatives

- 3-(6-Chloro-5-fluoro-1H-indol-3-yl)-2-acetamidopropanoic Acid (): Acetamido group introduces hydrogen-bonding sites for target engagement. Molecular weight: 298.70 g/mol. Dual chloro-fluoro substitution enhances selectivity for bacterial targets .

3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methylpropanamide ():

Physicochemical Properties

| Compound Name | Substituent Position | Substituent Type | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) | Key Applications |

|---|---|---|---|---|---|---|

| 3-(6-Methyl-1H-indol-1-yl)propanoic acid | 6 | Methyl | 205.24 | 2.1 | 0.8 (PBS) | Drug discovery lead |

| 3-(3-Methyl-1H-indol-1-yl)propanoic acid | 3 | Methyl | 203.24 | 1.9 | 1.2 (PBS) | Enzyme inhibition |

| 3-(6-Chloro-1H-indol-3-yl)propanoic acid | 6 | Chloro | 225.66 | 2.8 | 0.5 (PBS) | Antimicrobial agents |

| 2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid | 6 | Methoxy | 234.25 | 0.7 | 5.6 (Water) | Neurotransmitter analogs |

| 3-(1-Methyl-1H-indol-3-yl)propanoic acid | 1 | Methyl | 203.24 | 2.3 | 0.7 (PBS) | Metabolic studies |

*logP values estimated using ChemDraw.

Biological Activity

Overview

3-(6-methyl-1H-indol-1-yl)propanoic acid is an indole derivative that has garnered attention for its diverse biological activities. This compound features a methyl group at the 6-position of the indole ring and a propanoic acid chain, which contributes to its unique pharmacological properties. Research indicates potential applications in antimicrobial and anticancer therapies, making it a subject of interest in medicinal chemistry.

The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution. These reactions are crucial for synthesizing more complex molecules and understanding its biological interactions.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to ketones or aldehydes | KMnO4, CrO3 |

| Reduction | Converts carboxylic acid to alcohol | LiAlH4, NaBH4 |

| Substitution | Electrophilic substitution on the indole ring | Halogens, nitro groups |

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's minimum inhibitory concentration (MIC) values suggest a comparable efficacy to established antibiotics.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. It has been evaluated in vitro against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, studies have demonstrated that treatment with this compound resulted in reduced viability of breast cancer cells (MCF-7) with an IC50 value indicating effective cytotoxicity.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 225 | Induction of apoptosis |

| HeLa | 150 | Cell cycle arrest |

| A549 | 200 | Inhibition of proliferation |

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The indole ring allows for binding to various biomolecules, influencing cellular processes like signal transduction and gene expression.

Case Studies

- Antimicrobial Efficacy Study : A study tested the compound against Pseudomonas aeruginosa, demonstrating an inhibition zone comparable to standard antibiotics. This study highlighted its potential as a therapeutic agent for infections caused by resistant strains.

- Anticancer Research : In vitro experiments on MCF-7 cells showed that treatment with the compound led to a significant increase in lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis induction. The study also reported changes in cell morphology consistent with apoptotic processes.

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, it is useful to compare it with other indole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.